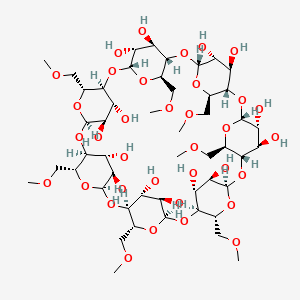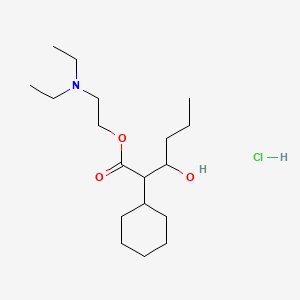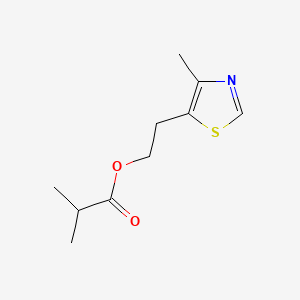
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of 4,5-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at positions 4 and 5 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate typically involves the esterification of 2-(4-Methyl-5-thiazolyl)ethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate can be compared with other similar compounds, such as:
2-(4-Methyl-5-thiazolyl)ethyl butyrate: This compound has a similar structure but with a butyrate group instead of an isobutyrate group.
2-(4-Methyl-5-thiazolyl)ethyl acetate: This compound has an acetate group, which may result in different chemical and biological properties.
2-(4-Methyl-5-thiazolyl)ethyl propionate: This compound has a propionate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
324742-95-2 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
XFOARQASJMBHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C(C)C |
density |
1.102-1.108 |
physical_description |
Colourless to yellow liquid; Roasted nutty aroma |
solubility |
Soluble in non-polar solvents; slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
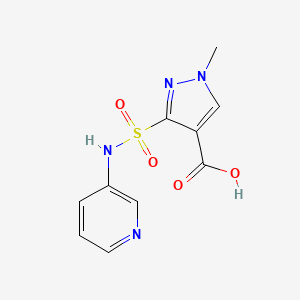
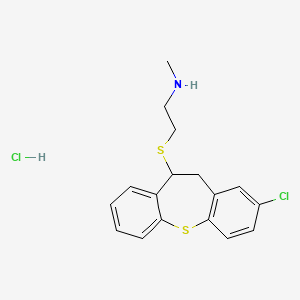
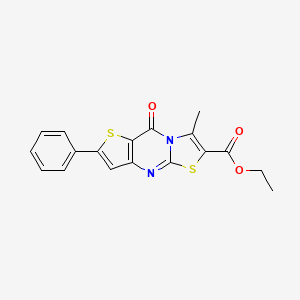
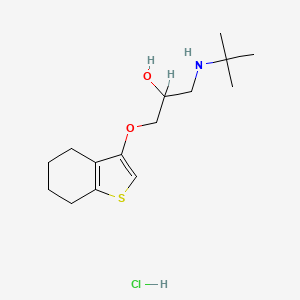
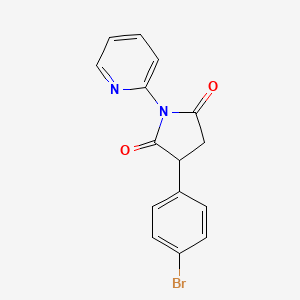
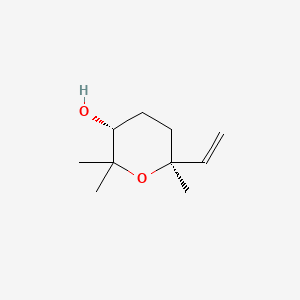
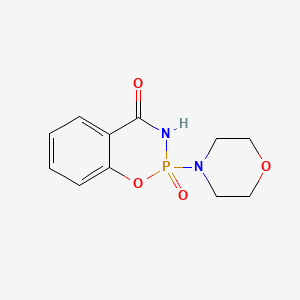
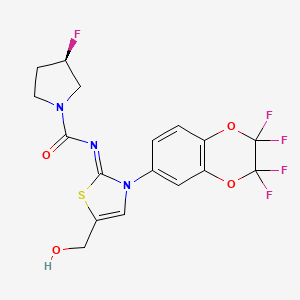
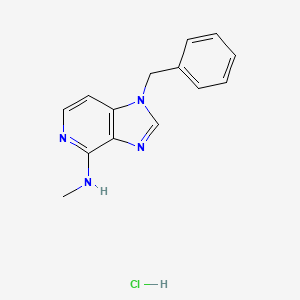
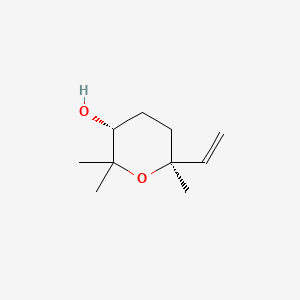
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
